molecular formula C19H16ClN3O B2382345 2-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide CAS No. 1043162-37-3

2-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide

Cat. No.: B2382345
CAS No.: 1043162-37-3
M. Wt: 337.81
InChI Key: FMMYKTPSQBAQCH-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as the one you’re interested in, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The parent structure of pyrazoles can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .


Chemical Reactions Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .


Physical and Chemical Properties Analysis

A significant part of pyrazoloquinolines exhibits emission properties, both in solutions and even in a solid state .

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

The compound 2-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide, along with its derivatives, has been studied for its intermolecular interactions, showcasing the synthesis and spectroscopic characterization of antipyrine derivatives. These compounds exhibit significant intermolecular hydrogen bonding and π-interactions, which are crucial for their stabilization and structural integrity. The analysis includes X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to understand the compounds' solid-state structures and their interactions at the molecular level (Saeed et al., 2020).

Antitumor Activity

Research has also explored the compound's derivatives for potential antitumor applications. For instance, benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines, offering a promising avenue for developing potent antitumor agents. The design and synthesis of these derivatives aim at creating biologically stable compounds with excellent in vivo inhibitory effects on tumor growth, highlighting the potential of such compounds in cancer therapy (Yoshida et al., 2005).

Antimicrobial and Antitubercular Activities

The synthesis and biological evaluation of novel series integrating the this compound structure have been reported to show antimicrobial and antitubercular activities. These studies involve the synthesis of various derivatives and their screening against pathogenic bacteria and Mycobacterium tuberculosis, offering insights into their potential as antimicrobial and antitubercular agents. The results indicate some compounds within these series exhibit promising activities, suggesting their further exploration for therapeutic applications (Nayak et al., 2016).

Synthesis and Characterization for Antimicrobial Screening

Further research includes the synthesis, characterization, and in vitro antimicrobial screening of novel series of derivatives. These studies aim to identify compounds with effective antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. The synthesis process and structural analysis through spectral studies pave the way for developing new antimicrobial agents (Idrees et al., 2020).

Mechanism of Action

Pyrazole derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Future Directions

Given the wide range of pharmacological activities of pyrazole derivatives, they continue to attract the attention of many researchers to study their skeleton chemically and biologically . Future research may focus on developing new synthesis methods and exploring further pharmacological properties.

Properties

IUPAC Name

2-chloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O/c20-16-11-5-4-9-14(16)19(24)21-18-15-10-6-12-17(15)22-23(18)13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMYKTPSQBAQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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